N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1,2-phenylenediamine with an aldehyde to form the benzimidazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone . The final step involves coupling the benzimidazole and pyrazole moieties under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity . The pyrazole ring can enhance the binding affinity and specificity of the compound towards its targets . These interactions result in the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(1H-benzimidazol-2-yl)ethylbenzamide: This compound also contains a benzimidazole ring but lacks the pyrazole moiety, resulting in different biological activities.
2-(1H-benzimidazol-2-yl)-1-phenylethylbenzamide: This compound has a similar structure but with a phenyl group instead of a pyrazole ring, leading to variations in its pharmacological properties.
N-(1H-benzimidazol-2-yl)-2-methoxybenzamide: This compound contains a methoxy group, which can influence its chemical reactivity and biological activity.
This compound stands out due to its unique combination of benzimidazole and pyrazole rings, which confer a distinct set of biological and chemical properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(19-18-9)14(20)15-7-6-13-16-10-4-2-3-5-11(10)17-13/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXFHJWYBCTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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